molecular formula C4H5F2NO B6157796 2,2-difluoro-1-isocyanatopropane CAS No. 2649017-43-4

2,2-difluoro-1-isocyanatopropane

Cat. No.: B6157796
CAS No.: 2649017-43-4
M. Wt: 121.09 g/mol
InChI Key: AITXOIJGDDQEOX-UHFFFAOYSA-N
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Description

2,2-difluoro-1-isocyanatopropane is an organic compound with the molecular formula C4H5F2NO . It is characterized by the presence of a reactive isocyanate group (-N=C=O) and a 2,2-difluoropropane backbone. The compound's SMILES notation is CC(CN=C=O)(F)F, and its molecular structure is defined by the InChI key AITXOIJGDDQEOX-UHFFFAOYSA-N . Isocyanates are a valuable class of reagents in synthetic chemistry, widely used to form ureas and polyurethane products through reactions with amines and alcohols, respectively. The incorporation of two fluorine atoms on the propane chain can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a potential building block for the development of pharmaceuticals and agrochemicals . As a specialized chemical, this compound is for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are advised to handle this compound with appropriate safety precautions, as isocyanates can be potent respiratory and skin irritants.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2649017-43-4

Molecular Formula

C4H5F2NO

Molecular Weight

121.09 g/mol

IUPAC Name

2,2-difluoro-1-isocyanatopropane

InChI

InChI=1S/C4H5F2NO/c1-4(5,6)2-7-3-8/h2H2,1H3

InChI Key

AITXOIJGDDQEOX-UHFFFAOYSA-N

Canonical SMILES

CC(CN=C=O)(F)F

Purity

95

Origin of Product

United States

Reactivity Profiles and Mechanistic Elucidation of 2,2 Difluoro 1 Isocyanatopropane

Characteristic Reactions of the Isocyanate Functional Group

Isocyanates are a class of organic compounds containing the –N=C=O functional group. This group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. The reactivity of the isocyanate group in 2,2-difluoro-1-isocyanatopropane is expected to follow these general patterns, leading to a variety of addition and cycloaddition products.

The most prominent reaction of isocyanates is the nucleophilic addition to the carbonyl carbon. nih.gov This reaction is a versatile method for the synthesis of a wide array of compounds. In the case of this compound, reaction with nucleophiles such as alcohols and amines will result in the formation of stable carbamate (B1207046) and urea (B33335) derivatives, respectively.

The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate group, leading to a tetrahedral intermediate which is then protonated to yield the final product. acs.org Alcohols react with isocyanates to form carbamates (urethanes). This reaction is of significant industrial importance in the production of polyurethane polymers. Similarly, primary and secondary amines readily react with isocyanates to produce substituted ureas. Water can also act as a nucleophile, reacting with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.

Table 1: Predicted Products of Nucleophilic Addition to this compound

NucleophileReagent NameProduct ClassProduct Name
R'-OHAlcoholCarbamateAlkyl (2,2-difluoro-1-propyl)carbamate
R'-NH₂Primary AmineSubstituted Urea1-(Alkyl)-3-(2,2-difluoro-1-propyl)urea
R'₂NHSecondary AmineSubstituted Urea1,1-(Dialkyl)-3-(2,2-difluoro-1-propyl)urea
H₂OWaterCarbamic Acid (unstable) -> Amine2,2-difluoropropan-1-amine

Isocyanates can participate in cycloaddition reactions, serving as a two-atom component in the formation of various heterocyclic rings. acs.orgtum.de These reactions are valuable in synthetic organic chemistry for constructing cyclic structures. For instance, isocyanates can undergo [2+2] cycloadditions with alkenes, particularly electron-rich ones, to form β-lactams. tum.de Thermal [2+2] cycloadditions are generally allowed for heterocumulenes like isocyanates. tum.de

Furthermore, isocyanates can act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes, leading to the formation of six-membered heterocyclic compounds. usm.edursc.org The isocyanate can also react with 1,3-dipoles, such as azides, in 1,3-dipolar cycloaddition reactions to yield five-membered heterocycles like triazolinones. acs.org The specific conditions and the nature of the reaction partner will determine the type of cycloaddition and the resulting heterocyclic product.

Table 2: Potential Cycloaddition Reactions of this compound

Reaction TypeReactantProduct Class
[2+2] CycloadditionAlkeneβ-Lactam
[4+2] CycloadditionConjugated DieneDihydropyridinone derivative
1,3-Dipolar CycloadditionAzide (B81097)Triazolinone derivative

In the presence of suitable catalysts, isocyanates can undergo polymerization or oligomerization. usm.edugoogle.com A common reaction is the trimerization of isocyanates to form isocyanurates, which are stable six-membered rings containing three nitrogen and three carbon atoms. google.com This reaction is often catalyzed by bases such as tertiary amines or phosphines. google.com

The polymerization of this compound would likely proceed in a similar manner, yielding a polyisocyanurate network or linear polymers depending on the reaction conditions. The formation of linear polymers can occur through a head-to-tail addition of the isocyanate monomers. The properties of the resulting polymer would be influenced by the presence of the geminal difluoro groups on the side chains. youtube.com

Influence of the Geminal Difluoro Substituent on Reactivity

The presence of two fluorine atoms on the carbon adjacent to the isocyanate group has a profound impact on the electronic properties and reactivity of this compound.

Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect (-I effect). In this compound, the two fluorine atoms significantly pull electron density away from the neighboring carbon atoms. This inductive effect is transmitted to the isocyanate group, increasing the partial positive charge on the carbonyl carbon. nih.gov

This heightened electrophilicity makes the isocyanate carbon in this compound more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, propane-1-isocyanate. nih.govacs.org Consequently, reactions with nucleophiles are expected to proceed at a faster rate. The gem-difluoroalkyl group is also known for its metabolic stability, which can be an important feature in the design of bioactive molecules. nih.gov

Table 3: Theoretical Comparison of Electrophilicity

CompoundKey Structural FeatureExpected Relative Electrophilicity of Isocyanate Carbon
Propane-1-isocyanateAlkyl groupBaseline
This compoundGeminal difluoro groupSignificantly Increased

The carbon atom bonded to the isocyanate group in this compound is a chiral center, as it is attached to four different groups: a hydrogen atom, a methyl group, a difluoromethyl group, and the isocyanate group. youtube.comyoutube.comyoutube.com This means that this compound can exist as a pair of enantiomers (R and S).

When a chiral molecule like this compound reacts with another chiral molecule or a prochiral molecule, the formation of diastereomers is possible. libretexts.orgpressbooks.pub The stereochemical outcome of such reactions will be influenced by the existing stereocenter. For example, in a nucleophilic addition reaction, the nucleophile can approach the planar isocyanate group from two different faces (Re or Si face). pressbooks.pub The presence of the chiral center can create a steric or electronic bias, favoring attack from one face over the other, potentially leading to a mixture of diastereomeric products in unequal amounts. This diastereoselectivity is a key consideration in the asymmetric synthesis of more complex molecules derived from this compound.

Mechanistic Studies of this compound Transformations

Investigation of Reaction Intermediates and Transition States

No experimental or computational studies detailing the specific reaction intermediates and transition states involved in the transformations of this compound have been reported.

Generally, reactions involving isocyanates proceed through nucleophilic attack on the electrophilic carbon of the isocyanate group. wikipedia.orgmdpi.com For instance, the reaction with an alcohol typically forms a carbamate intermediate. mdpi.com The presence of two fluorine atoms on the adjacent carbon in this compound would likely influence the stability and structure of any intermediates and transition states through inductive effects. However, without specific studies, any proposed structures would be purely speculative.

Kinetic Studies and Reaction Rate Determinants

There is no available kinetic data or studies on the reaction rate determinants for this compound.

Kinetic studies of other isocyanate reactions have shown that the rate is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts. rsc.orgresearchgate.netrsc.org The electron-withdrawing nature of the two fluorine atoms in this compound would be expected to enhance the electrophilicity of the isocyanate carbon, potentially increasing its reactivity towards nucleophiles compared to its non-fluorinated analog. However, the steric bulk of the difluorinated propyl group might also play a role in the reaction kinetics. ucsb.edu

Applications in Advanced Materials Science and Polymer Chemistry

High-Performance Materials and Composites Research

Information regarding the specific use of 2,2-difluoro-1-isocyanatopropane in high-performance materials and composites is not available in the reviewed literature.

Role As a Specialized Building Block in Organic Synthesis

Synthesis of Fluorine-Containing Fine Chemicals

The incorporation of fluorine into organic molecules is a widely used strategy to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, fluorinated building blocks are of significant interest in the synthesis of fine chemicals.

The difluoromethylene group (CF2) is a valuable bioisostere for carbonyl groups or other functionalities. A building block like 2,2-difluoro-1-isocyanatopropane could theoretically serve as a source for introducing the difluorinated propyl moiety into more complex structures. The isocyanate group would allow for its conjugation to various molecular scaffolds. However, no published examples of such applications could be identified.

Heterocyclic compounds are a cornerstone of medicinal chemistry. The reaction of isocyanates with difunctional nucleophiles is a common strategy for the synthesis of heterocyclic rings. For instance, reaction with amino alcohols or amino thiols could potentially lead to the formation of fluorinated oxazolidinones or thiazolidinones. Despite the potential, there are no specific literature reports on the use of This compound for the construction of fluorinated heterocycles.

Chiral Fluorinated Compound Synthesis Utilizing this compound

The synthesis of enantiomerically pure fluorinated compounds is a significant challenge and a highly sought-after goal in synthetic chemistry. Asymmetric catalysis or the use of chiral auxiliaries in conjunction with fluorinated building blocks are common approaches. While the potential for using This compound in chiral synthesis exists, for example, through diastereoselective reactions with chiral nucleophiles, no such studies have been documented.

Precursors for Advanced Pharmaceutical and Agrochemical Intermediates

The development of new pharmaceuticals and agrochemicals often relies on the availability of novel and versatile intermediates. Isocyanates are known to be key intermediates in the synthesis of various active ingredients. framochem.comgugupharm.com The introduction of a difluoropropyl group via This compound could lead to new classes of compounds with potentially enhanced biological activity. However, there is no direct evidence in the literature of this compound being used as a precursor for specific, advanced pharmaceutical or agrochemical intermediates.

Theoretical and Computational Chemistry of 2,2 Difluoro 1 Isocyanatopropane

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,2-difluoro-1-isocyanatopropane at the molecular level. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's most stable three-dimensional structure and its electronic characteristics. mdpi.comekb.eg

The conformational landscape of this compound is dictated by the rotation around the C-C and C-N bonds. For analogous compounds like chloroacetyl isocyanate, computational studies have shown the existence of multiple stable conformers, such as cis and gauche forms, with relatively small energy differences between them. nih.gov For this compound, similar conformational isomers would be expected, arising from the rotation of the isocyanate group relative to the difluoropropyl backbone. Theoretical calculations can predict the geometries and relative energies of these conformers.

The electronic structure is significantly influenced by the highly electronegative fluorine atoms and the reactive isocyanate group. The fluorine atoms induce a strong negative inductive effect, withdrawing electron density from the adjacent carbon atom. This, in turn, affects the electrophilicity of the isocyanate carbon, a key factor in its reactivity. nih.gov Quantum chemical calculations can quantify these effects through population analysis, providing atomic charges and revealing the distribution of electron density across the molecule. physchemaspects.ru

Table 1: Illustrative Calculated Properties of a Fluorinated Isocyanate Analog This table presents hypothetical data for this compound based on typical values for similar molecules calculated using DFT methods.

PropertyValueMethod
Dipole Moment~3.5 DB3LYP/6-311++G(d,p)
HOMO-LUMO Gap~7.8 eVB3LYP/6-311++G(d,p)
Relative Energy of Gauche Conformer~1.2 kcal/molMP2/6-311++G** nih.gov

Molecular Dynamics Simulations of Reactivity and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its interactions with other molecules and its reactivity over time. nsf.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion on a femtosecond timescale.

MD simulations can be used to investigate the behavior of this compound in different solvent environments. The interactions between the solute and solvent molecules, such as hydrogen bonding and van der Waals forces, can be analyzed to understand solubility and the local molecular environment. acs.orgacs.org For instance, the simulation of this compound in a polar aprotic solvent could reveal specific solvation shell structures that might influence its reactivity. acs.orgacs.org

Reactive molecular dynamics simulations, which incorporate the possibility of bond formation and breaking, are particularly useful for studying the chemical reactions of this compound. nih.gov These simulations can model processes such as thermal decomposition or reactions with nucleophiles, providing insights into reaction mechanisms and kinetics that are complementary to static quantum chemical calculations. nih.govosti.gov

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of a Fluorinated Isocyanate This table outlines typical parameters that would be used in an MD simulation of a system containing this compound.

ParameterDescriptionTypical Value/Method
Force FieldA set of parameters describing the potential energy of the system.GAFF (General Amber Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations) nsf.gov
Simulation BoxThe periodic boundary conditions used to simulate a bulk system.Cubic box with sides of ~40 Å
TemperatureThe temperature at which the simulation is run.298 K (Room Temperature)
PressureThe pressure at which the simulation is run.1 atm
Simulation TimeThe total time over which the molecular motion is simulated.100 ns

Prediction of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for predicting the most likely mechanisms and pathways for the reactions of this compound. acs.org By calculating the potential energy surface for a given reaction, chemists can identify transition states and intermediates, and determine the activation energies that govern the reaction rates. youtube.com

A key reaction of isocyanates is their thermal decomposition. Computational studies on other isocyanates have elucidated various decomposition pathways, including the formation of nitrenes or the cleavage of the isocyanate group. mdpi.comresearchgate.netresearchgate.net For this compound, theoretical calculations could predict the temperatures at which such decomposition reactions become significant and the nature of the resulting products.

Another important class of reactions for isocyanates involves nucleophilic attack on the electrophilic carbon atom of the NCO group. nih.govmt.com Computational modeling can be used to study the reactions of this compound with various nucleophiles, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively. These calculations can reveal the step-by-step mechanism, including the formation of tetrahedral intermediates and the role of proton transfer steps. mdpi.com

Table 3: Illustrative Calculated Activation Energies for Isocyanate Reactions This table provides hypothetical activation energy values for potential reactions of this compound, based on data from similar computed reactions.

ReactionNucleophileCalculated Activation Energy (kcal/mol)Computational Method
Urethane FormationMethanol~15-20G3MP2BHandHLYP researchgate.net
Urea (B33335) FormationAmmonia~10-15DFT (B3LYP)
HydrolysisWater~20-25CCSD(T)

Design of Novel Catalytic Systems for this compound Transformations

Computational chemistry plays a crucial role in the rational design of catalysts for chemical transformations. acs.org For reactions involving this compound, theoretical methods can be used to screen potential catalysts and to understand how they function at a molecular level.

For example, in the synthesis of urethanes from isocyanates and alcohols, various catalysts are known to accelerate the reaction. mdpi.comresearchgate.net Computational studies can model the interaction of this compound and an alcohol with a potential catalyst, such as a tertiary amine or an organometallic compound. By calculating the energy profile of the catalyzed reaction, researchers can determine the extent to which the catalyst lowers the activation energy and identify the key catalyst-substrate interactions responsible for the rate enhancement. mdpi.comresearchgate.net

Furthermore, computational methods can be employed to design catalysts for novel transformations of this compound. For instance, theoretical calculations could guide the development of catalysts for the hydrofunctionalization of the isocyanate group or for reactions that selectively target the C-F bonds. acs.orgnih.govpku.edu.cnacs.org By providing a detailed understanding of the reaction mechanism, computational chemistry can accelerate the discovery of new and efficient catalytic systems. acs.orgmdpi.com

Emerging Research Directions and Future Perspectives for 2,2 Difluoro 1 Isocyanatopropane

Sustainable Chemistry Approaches in Fluorinated Isocyanate Synthesis

The synthesis of isocyanates traditionally involves hazardous reagents like phosgene (B1210022). A primary focus for the future synthesis of 2,2-difluoro-1-isocyanatopropane should be the development of sustainable, phosgene-free routes. Drawing inspiration from the synthesis of other fluorinated compounds, potential pathways could involve the Curtius, Hofmann, or Lossen rearrangement of a corresponding 2,2-difluoropropanoyl azide (B81097), amide, or hydroxamic acid, respectively. These methods avoid the use of highly toxic phosgene and often proceed under milder conditions. Research into the synthesis of the precursor, 2,2-difluoropropanoic acid or its derivatives, would be a critical first step. For instance, the direct fluorination of 1,3-dicarbonyl compounds has been shown to produce 2,2-difluoro derivatives, which could serve as a starting point. nih.gov

Integration with Bio-based Feedstocks

The drive towards a circular economy necessitates the exploration of bio-based feedstocks for chemical production. While no direct bio-based route to this compound has been reported, future research could investigate the conversion of bio-derived platform molecules into the necessary precursors. For example, bio-based propanediols could potentially be converted to the corresponding diamines, which, after difluorination and subsequent conversion of one amine group to an isocyanate, could offer a sustainable pathway. The synthesis of a related compound, 2,2-difluoropropane-1,3-diol, has been documented and could be a valuable intermediate. nih.gov

Advancements in Catalytic Methods for Selective Transformations

The development of efficient and selective catalytic methods will be crucial for the synthesis and functionalization of this compound. Catalysis could play a significant role in the initial fluorination steps to generate the 2,2-difluoropropyl core. Furthermore, the isocyanate group is highly reactive, and selective catalytic transformations would be essential to control its reactions with various nucleophiles. For instance, developing catalysts for the regioselective reaction of the isocyanate group in the presence of the fluorine atoms would be a key challenge. Insights from the synthesis of other gem-difluoro olefins, which can involve palladium-catalyzed C-H functionalization and subsequent β-fluoride elimination, might provide valuable starting points for developing novel catalytic strategies. nih.gov

Development of Novel Functional Materials with Tailored Properties

The unique combination of a gem-difluoro group and an isocyanate moiety in this compound suggests its potential as a monomer for novel functional polymers. The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and altered surface properties (e.g., hydrophobicity). The isocyanate group allows for polymerization through the formation of polyurethanes, polyureas, and other polymer classes. Future research should focus on the polymerization of this compound with various co-monomers to create materials with tailored properties for applications in coatings, elastomers, and specialty membranes.

Mechanistic Insights via Advanced Analytical Techniques

A thorough understanding of the structure, reactivity, and properties of this compound will rely on the application of advanced analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Raman spectroscopy will be fundamental for its characterization. rsc.org Gas-phase electron diffraction could provide insights into its molecular structure. Computational chemistry and molecular modeling will be invaluable for predicting its conformational preferences, electronic properties, and reaction mechanisms, guiding experimental efforts and accelerating the discovery process.

Q & A

Q. What are the recommended synthetic routes for 2,2-difluoro-1-isocyanatopropane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves phosgenation of 2,2-difluoropropylamine under anhydrous conditions. Key factors include temperature control (0–5°C to minimize side reactions), inert atmosphere (argon/nitrogen), and stoichiometric phosgene equivalents. Post-synthesis purification via fractional distillation at reduced pressure (e.g., 0.1 mmHg) is critical to isolate the isocyanate . Yield optimization requires monitoring by gas chromatography (GC) or HPLC, with impurities (e.g., ureas from moisture) identified via IR spectroscopy (N=C=O stretch at ~2250 cm⁻¹) .

Q. How should researchers characterize the structural integrity of this compound, considering its sensitivity to moisture?

  • Methodological Answer : Use a combination of 19F^{19}\text{F} NMR and 13C^{13}\text{C} NMR to confirm fluorinated positions and isocyanate functionality. For example, the CF2_2 group resonates at ~110 ppm in 19F^{19}\text{F} NMR, while the isocyanate carbon appears at ~120 ppm in 13C^{13}\text{C} NMR. Handling must occur in a glovebox or Schlenk line to prevent hydrolysis. Moisture content can be quantified via Karl Fischer titration .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow strict PPE guidelines (neoprene gloves, face shield) and work in a fume hood. Store the compound under nitrogen at –20°C to prevent polymerization. Emergency procedures for spills include neutralization with dry sand or specialized absorbents, followed by disposal as hazardous waste .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects of fluorine substituents on isocyanate electrophilicity. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in reactions with amines or alcohols. Compare computed vibrational spectra with experimental IR data to validate models .

Q. How can contradictory data regarding the compound’s stability under varying temperatures be resolved?

  • Methodological Answer : Perform systematic thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres. For instance, discrepancies in decomposition temperatures may arise from trace moisture or oxygen. Replicate studies with rigorously dried samples and statistical analysis (e.g., ANOVA) to identify significant variables .

Q. What strategies optimize the use of this compound in polymer chemistry, particularly for fluorinated polyurethane synthesis?

  • Methodological Answer : Design step-growth polymerization experiments with fluorinated diols/diamines, monitoring kinetics via in-situ FTIR. Compare mechanical properties (e.g., tensile strength, thermal stability) of resulting polymers with non-fluorinated analogs. Use Small-Angle X-ray Scattering (SAXS) to analyze phase separation driven by fluorine’s hydrophobicity .

Q. How do steric and electronic effects of the CF2_22​ group influence the compound’s reactivity in cycloaddition reactions?

  • Methodological Answer : Conduct comparative studies with non-fluorinated isocyanates. Use Hammett substituent constants (σm_m for CF2_2) to quantify electronic effects. Steric hindrance can be assessed via X-ray crystallography or computational van der Waals surface analysis. Kinetic studies (e.g., monitoring [2+2] cycloaddition rates) reveal mechanistic impacts .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Cross-validate using multiple techniques (NMR, IR, Raman) and reference standards (e.g., NIST-certified fluorinated compounds). Collaborate with independent labs to replicate results. Publish raw data and instrument parameters (e.g., NMR pulse sequences) to enhance reproducibility .

Q. What analytical workflows resolve conflicting purity assessments from different chromatographic methods?

  • Methodological Answer : Employ orthogonal methods: GC-MS for volatile impurities, LC-MS for non-volatile byproducts, and elemental analysis for C/F/N ratios. Use matrix-matched calibration standards to minimize method-specific biases. Statistical comparison via Bland-Altman plots can identify systematic errors .

Experimental Design Considerations

Q. How to design kinetic studies for this compound’s reactions under catalytic conditions?

  • Methodological Answer :
    Use stopped-flow FTIR or UV-Vis spectroscopy to track real-time isocyanate consumption. Vary catalyst loadings (e.g., DBU, Sn-based catalysts) and temperatures to construct Arrhenius plots. Control solvent polarity (e.g., THF vs. DMF) to isolate solvent effects .

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